Saroglitazar

Overview

Description

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity. It was developed to address diabetic dyslipidemia and non-alcoholic steatohepatitis (NASH) by combining the lipid-modifying effects of fibrates (PPARα agonists) and insulin-sensitizing benefits of thiazolidinediones (PPARγ agonists) . Approved in India in 2013, it is the first glitazar-class drug to demonstrate efficacy in improving both metabolic and hepatic parameters without the safety concerns that halted earlier glitazars (e.g., muraglitazar, tesaglitazar) . Preclinical and clinical studies highlight its ability to reduce triglycerides (TG), improve insulin resistance, and ameliorate liver fibrosis and steatosis .

Preparation Methods

Purification and Crystallization Techniques

Recrystallization Protocols

Crude saroglitazar magnesium is purified via recrystallization using mixed solvents:

-

Primary Solvent: Ethanol (90%)

-

Antisolvent: Cyclohexane or heptane

This process reduces impurities (e.g., unreacted mesylate) to <0.1% .

Chromatographic Purification

For laboratory-scale batches, silica gel chromatography with ethyl acetate/hexane (1:3) eluent achieves >99% purity. However, this method is cost-prohibitive for industrial production .

Analytical Characterization of Synthetic Products

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with a C18 column and UV detection at 294 nm is the gold standard for purity assessment . Typical parameters include:

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18 (4.6 × 250 mm) |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0) (65:35) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min |

Mass Spectrometric Analysis

LC/MS/MS identifies degradation products and synthetic byproducts. Key mass-to-charge (m/z) ratios include:

-

This compound Magnesium: m/z 521 [M+Mg]⁺

-

Major Degradants: m/z 365 (oxidation product), 247 (acid hydrolysis product)

Degradation Studies and Stability Considerations

Forced Degradation Conditions

This compound undergoes degradation under oxidative and hydrolytic stress :

| Condition | Degradants Formed | % Degradation |

|---|---|---|

| 3% H₂O₂, 48 hr | m/z 365, 247 | 98 |

| 0.1N HCl, 72 hr | m/z 294 | 65 |

| Photolytic (1.2 million lux·hr) | None | <1 |

Oxidative degradation via peroxide exposure causes cleavage of the thioether group, necessitating antioxidant additives during storage .

Industrial Scale-Up and Process Optimization

Solvent Recovery Systems

Large-scale reactors utilize cyclohexane and THF recovery units, reducing production costs by 40% .

Quality Control in Batch Production

Each batch undergoes:

Chemical Reactions Analysis

Types of Reactions: Saroglitazar undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This involves the replacement of one functional group with another, using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Scientific Research Applications

Diabetic Dyslipidemia

Saroglitazar has been approved in India for managing diabetic dyslipidemia. Clinical trials have demonstrated significant improvements in lipid profiles, including reductions in triglycerides and low-density lipoprotein cholesterol without causing weight gain or fluid retention. A Phase II study reported a reduction of triglycerides from 669.93 mg/dL to 268 mg/dL over 12 weeks in patients with very high triglyceride levels (>500 mg/dL) .

Efficacy in NAFLD

This compound shows promising results in treating NAFLD, particularly in improving liver function tests and metabolic parameters. A prospective observational study indicated that after 24 weeks of treatment, alanine transaminase levels decreased significantly from 94 U/L to 39 U/L . Another study highlighted that this compound positively impacted hepatic steatosis and fibrosis, with significant reductions in liver stiffness measurement (LSM) and controlled attenuation parameter (CAP) values .

Case Studies

- EVIDENCES IV Trial : This Phase II clinical trial involved 106 patients with NAFLD/NASH and demonstrated a statistically significant reduction of 44.39% in alanine aminotransferase levels after treatment with this compound .

- Real-World Data : A large cohort study corroborated these findings, showing that this compound effectively improved biochemical parameters and LSM values irrespective of weight changes .

Non-Alcoholic Steatohepatitis (NASH)

This compound's role extends to NASH management, where it has been shown to improve histological features such as hepatic steatosis and lobular inflammation. In preclinical models, doses of 3 mg or 4 mg resulted in significant histological improvements . A multicentric study reported notable reductions in ballooning degeneration and fibrosis scores among patients treated with this compound .

Primary Biliary Cholangitis (PBC)

Recent investigations have explored this compound's potential in treating primary biliary cholangitis, particularly in patients who do not respond to standard therapies like ursodeoxycholic acid. A proof-of-concept study indicated that this compound treatment led to a rapid and sustained decrease in alkaline phosphatase levels over 16 weeks .

Summary of Clinical Findings

The following table summarizes key clinical findings from various studies evaluating the efficacy of this compound:

Mechanism of Action

Saroglitazar acts as a dual agonist of the peroxisome proliferator-activated receptor subtypes alpha and gamma. By activating these receptors, this compound helps to:

Lower Blood Triglycerides: Activation of peroxisome proliferator-activated receptor alpha reduces the synthesis and secretion of triglycerides.

Improve Insulin Sensitivity: Activation of peroxisome proliferator-activated receptor gamma enhances insulin sensitivity, leading to better glucose utilization and lower blood sugar levels

Comparison with Similar Compounds

Saroglitazar is compared below with other PPAR agonists and metabolic agents:

Fenofibrate (PPARα Agonist)

- Mechanism: Fenofibrate primarily activates PPARα, enhancing fatty acid oxidation and reducing TG.

- Efficacy: In rodent models of obesity and diabetic nephropathy (DN), this compound (4 mg/kg) matched or exceeded fenofibrate (100 mg/kg) in reducing adipocyte size, serum glucose, and renal injury markers (e.g., KIM-1, type IV collagen) . this compound showed superior binding affinity to KIM-1 (Dock Score: -7.9 vs. Clinically, this compound reduced TG by 45–63% in diabetic patients, comparable to fenofibrate, but with additional glycemic benefits (HbA1c reduction: 0.3%) .

Table 1: this compound vs. Fenofibrate in Preclinical Studies

| Parameter | This compound (4 mg/kg) | Fenofibrate (100 mg/kg) | Reference |

|---|---|---|---|

| Adipocyte size reduction | +++ | ++ | |

| Serum glucose reduction | 40% | 35% | |

| KIM-1 binding affinity | -7.9 | -7.2 |

Pioglitazone (PPARγ Agonist)

- Mechanism : Pioglitazone is a full PPARγ agonist, improving insulin sensitivity but with risks of weight gain and fluid retention.

- Efficacy: In NASH models, this compound resolved steatohepatitis and reduced fibrosis stage (0.54 vs. 0.6 for pioglitazone) more effectively, despite similar improvements in HOMA-IR . Lipidomic analyses showed this compound reduced lipotoxic species (e.g., ceramides, diglycerides) more robustly than pioglitazone . Clinically, this compound 4 mg reduced ALT by 34% vs. 0.3 kg for placebo) .

- Safety : this compound lacks pioglitazone’s cardiovascular risks (e.g., edema, heart failure) .

Table 2: this compound vs. Pioglitazone in NASH Models

| Parameter | This compound | Pioglitazone | Reference |

|---|---|---|---|

| Fibrosis stage reduction | 0.54* | 0.6 | |

| Steatosis resolution | 100% | 80% | |

| Weight gain | 1.5 kg | 3.0 kg |

Bezafibrate (Pan-PPAR Agonist)

- Mechanism : Bezafibrate activates PPARα, β/δ, and γ isoforms, but with weaker potency.

- bezafibrate . In primary biliary cholangitis (PBC), this compound’s dual PPARα/γ action improved lipid profiles and liver enzymes more comprehensively .

- Safety : Bezafibrate’s pan-PPAR activity correlates with muscle toxicity, unreported for this compound .

Other PPAR Agonists (Elafibranor, Seladelpar)

- Elafibranor (PPARα/δ agonist) and seladelpar (PPARδ agonist) are investigational for NASH/PBC. This compound’s dual α/γ agonism provides broader metabolic benefits, including TG reduction (-37.38 mg/dL vs.

Non-PPAR Agents (Metformin, GLP-1 RAs)

- Metformin : this compound outperformed metformin in AST reduction (SUCRA score: 1st vs. 3rd for metformin) .

- GLP-1 RAs : this compound showed comparable efficacy to dulaglutide in liver parameter improvements but with superior TG-lowering effects (-1.27 vs. -0.35 mg/dL for placebo) .

Key Differentiators of this compound

- Dual PPAR Modulation : Uniquely balances lipid metabolism (PPARα) and insulin sensitivity (PPARγ) without the toxicity of earlier glitazars .

- Non-Renal Elimination: Reduces nephrotoxicity risk vs. fenofibrate .

- Clinical Versatility: Approved for diabetic dyslipidemia and NASH, with ongoing trials in PBC and hepatocellular carcinoma .

Biological Activity

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist that has emerged as a significant therapeutic option for managing diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD). Its biological activity encompasses a range of metabolic effects, including improvements in insulin sensitivity, lipid profiles, and liver function parameters. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily activates PPAR-α and PPAR-γ, which play crucial roles in lipid metabolism and glucose homeostasis:

- PPAR-α Activation : Enhances hepatic fatty acid oxidation, reduces triglyceride synthesis, and promotes lipolysis. This leads to decreased plasma triglyceride levels and improved lipid profiles.

- PPAR-γ Activation : Regulates insulin-responsive genes involved in glucose metabolism, thereby enhancing insulin sensitivity and reducing postprandial glucose levels.

Key Findings from Research

- Improvement in Liver Function :

- Lipid Profile Enhancement :

- Anti-inflammatory Effects :

Data Summary

The following table summarizes key clinical findings related to this compound's efficacy:

Real-world Evidence

A recent study involving real-world patients demonstrated that this compound effectively reduced transaminase values in individuals with varying degrees of liver fibrosis. Notably, it was effective even in patients with compensated F4 fibrosis, suggesting its broad applicability .

Another multicenter study reported that this compound significantly improved biochemical parameters in patients with NAFLD after treatment for up to one year, reinforcing its potential as a long-term therapeutic option .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of saroglitazar, and how can researchers validate its target engagement in preclinical models?

this compound is a dual PPARα/γ agonist, with higher affinity for PPARα, modulating lipid metabolism and insulin sensitivity . To validate target engagement, use in vitro PPAR binding assays (e.g., competitive radioligand displacement) and assess downstream gene expression (e.g., ACOX1 for PPARα, ADIPOQ for PPARγ) in hepatocytes or adipose tissue. In animal models, measure metabolic parameters (e.g., HOMA-IR, hepatic triglycerides) and histopathological changes in diet-induced NASH models (e.g., choline-deficient high-fat diets) .

Q. What experimental designs are optimal for evaluating this compound’s efficacy in NASH animal models?

Use diet-induced NASH models (e.g., mice fed a Western diet with sugar water [WDSW] or choline-deficient L-amino acid-defined high-fat diet [CDAHFD]) for 12–24 weeks. Include comparators like pioglitazone (PPARγ agonist) and vehicle controls. Primary endpoints should include histopathology (NAS score for steatosis, inflammation, ballooning), biochemical markers (ALT, triglycerides), and molecular analyses (RNA-seq for PPAR target genes). A 12-week treatment duration is typical, with pre- and post-treatment liver biopsies .

Q. How do researchers address heterogeneity in this compound’s lipid-lowering effects across clinical trials?

Heterogeneity arises from variations in patient populations (e.g., diabetes status, baseline triglycerides) and study designs (e.g., duration, comparators). Conduct subgroup analyses stratified by baseline triglyceride levels, glycemic control, or comorbidities. Use random-effects meta-analyses to account for variability, and assess sensitivity by excluding outlier studies (e.g., those with high risk of bias) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing this compound’s impact on liver stiffness in NAFLD patients?

Combine transient elastography (FibroScan®) with controlled attenuation parameter (CAP) to quantify steatosis and fibrosis non-invasively. Pair these with serum biomarkers (e.g., FIB-4, ELF test) and validate findings against liver biopsy (e.g., SAF score). In longitudinal studies, ensure consistent timing of measurements (e.g., baseline, 24 weeks, 52 weeks) to track progression/regression .

Q. How can researchers assess this compound’s long-term safety in T2DM patients with dyslipidemia?

Design retrospective cohort studies with ≥1 year follow-up, monitoring liver enzymes (ALT, AST), renal function (serum creatinine), and adverse events (e.g., edema, weight gain). Use propensity score matching to adjust for confounders (e.g., concurrent statin use). For pharmacovigilance, analyze real-world data from registries or electronic health records .

Q. What transcriptomic and lipidomic approaches elucidate this compound’s antifibrotic effects in NASH?

Perform RNA sequencing on liver biopsies to identify PPAR-regulated pathways (e.g., oxidative stress, fibrogenesis markers like TGF-β1). For lipidomics, use LC-MS/MS to quantify lipid species (e.g., ceramides, sphingomyelins) linked to insulin resistance. Integrate multi-omics data with clinical endpoints to identify predictive biomarkers .

Q. How should clinical trials be designed to evaluate this compound in post-transplant NAFLD recurrence?

Conduct single-arm pilot studies in liver transplant recipients with biopsy-confirmed NAFLD recurrence. Primary endpoints: changes in liver fat fraction (MRI-PDFF) and fibrosis markers at 24 weeks. Include exploratory endpoints like metabolic flexibility (indirect calorimetry) and immunosuppressant interactions .

Q. Methodological Guidance

Q. What statistical strategies resolve contradictions in this compound’s glycemic vs. lipid benefits?

Apply multivariate regression to disentangle effects on HbA1c and triglycerides. For meta-analyses, use meta-regression to explore covariates (e.g., baseline HbA1c, study duration). Pre-specify composite endpoints (e.g., % reduction in both HbA1c and triglycerides) in RCTs to capture dual efficacy .

Q. How can dose optimization studies balance this compound’s efficacy and safety?

Conduct phase II dose-ranging trials (e.g., 2 mg vs. 4 mg daily) with adaptive designs. Use exposure-response modeling to correlate pharmacokinetic data (Cmax, AUC) with efficacy (triglyceride reduction) and safety (ALT elevation). Prioritize doses achieving >30% triglyceride reduction without significant weight gain .

Q. What biomarkers predict this compound responsiveness in NAFLD subtypes?

Profile baseline serum metabolites (e.g., ceramides, branched-chain amino acids) and genetic variants (e.g., PNPLA3, TM6SF2). In responders, validate PPARα/γ activation via gene expression signatures (e.g., FABP4, CPT1A) in peripheral blood mononuclear cells (PBMCs) .

Q. Ethnic and Regional Considerations

Q. How do genetic or ethnic factors influence this compound’s pharmacokinetics and efficacy?

Indian cohorts show significant lipid improvements, possibly due to higher baseline dyslipidemia prevalence. Compare pharmacogenomic data (e.g., CYP2C8 polymorphisms affecting drug metabolism) across ethnic groups. Use population pharmacokinetic models to adjust dosing in non-Indian populations .

Q. Emerging Research Directions

Q. What novel endpoints should be prioritized in this compound trials for NASH with cirrhosis?

Focus on non-invasive fibrosis regression (e.g., ≥1-stage improvement in MRI elastography) and portal hypertension metrics (e.g., hepatic venous pressure gradient). Include safety endpoints like decompensation events in compensated cirrhosis cohorts .

Q. Can this compound be combined with GLP-1 agonists for synergistic metabolic benefits?

Design factorial RCTs testing this compound + semaglutide vs. monotherapies. Primary endpoint: NASH resolution without fibrosis worsening. Mechanistic sub-studies could assess mitochondrial function (respiratory control ratio) and adipose tissue inflammation .

Properties

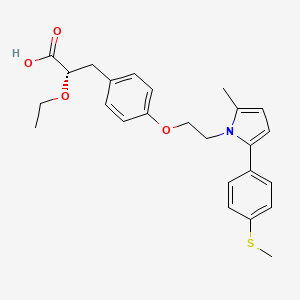

IUPAC Name |

(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWFZSLZNUJVQW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197819 | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495399-09-2 | |

| Record name | Saroglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495399-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saroglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0495399092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saroglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saroglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAROGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YMX3S4JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.